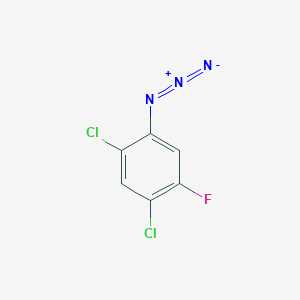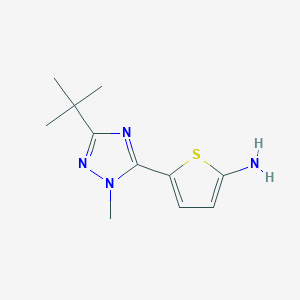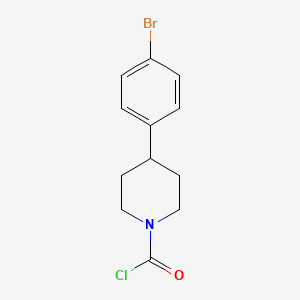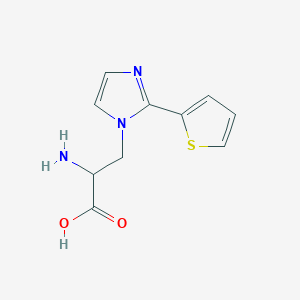![molecular formula C11H18O2 B13475279 Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes, which make them valuable in various fields of chemistry and biology. The compound is characterized by a tert-butyl group attached to a bicyclo[2.1.1]hexane ring system, which is further connected to a carboxylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method is efficient and modular, allowing for the derivatization of the compound with numerous transformations .
Industrial Production Methods
Industrial production of this compound often involves large-scale photochemical reactors. These reactors are designed to handle the specific conditions required for the [2+2] cycloaddition reactions, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.
Medicine: It is explored for its potential in drug design and development.
Industry: The compound is used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.0]butane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane: A larger bicyclic compound with a different arrangement of carbon atoms
Uniqueness
Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl and carboxylate groups. These features give it distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
tert-butyl bicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9(12)11-5-4-8(6-11)7-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
UHPCNTUJLLJSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C12CCC(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
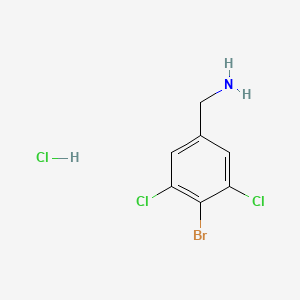

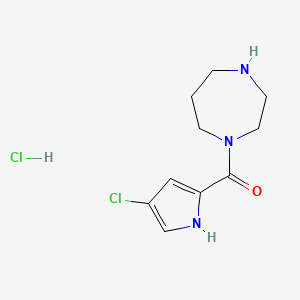

![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)
![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
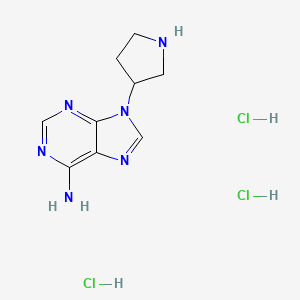
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
